2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide
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Overview
Description
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating anxiety and psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide bond: This is achieved by reacting an appropriate amine with a sulfonyl chloride under basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxyphenoxy group attachment: This is typically done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide has several scientific research applications:
Neuropharmacology: It is used as a positive allosteric modulator of mGluR2, which is involved in reducing excitatory neurotransmission.
Biology: It is employed in research to understand the role of mGluR2 in various biological processes.
Mechanism of Action
The compound exerts its effects by modulating the activity of the metabotropic glutamate receptor 2 (mGluR2). It binds to an allosteric site on the receptor, enhancing its response to the endogenous ligand glutamate. This results in a reduction of excitatory neurotransmission in the brain, which is beneficial in conditions like anxiety and psychosis .
Comparison with Similar Compounds
Similar Compounds
3-MPPTS: Another potent, subtype-selective potentiator of mGluR2.
4-MPPTS: Similar in structure and function, used in neuropharmacological studies.
4-APPES: Known for its efficacy in rodent models of anxiety and psychosis.
Uniqueness
2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide is unique due to its specific binding affinity and selectivity for mGluR2. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19F3N2O4S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-4-ylmethyl)ethanesulfonamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-19-4-2-3-5-20(19)30-18-8-6-17(7-9-18)26(14-16-10-12-25-13-11-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 |
InChI Key |
DMNLVPCZAQALBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CC=NC=C3)S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
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